

using 5-Chlorobenzothiophene-2-acetic acid as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 5-Chlorobenzothiophene-2-acetic acid
Cat. No.: B8436077

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Application Note: **5-Chlorobenzothiophene-2-acetic Acid** in Pharmaceutical Synthesis

Part 1: Executive Summary & Chemical Profile

5-Chlorobenzothiophene-2-acetic acid is a high-value heterocyclic building block used primarily in the development of 5-Lipoxygenase (5-LO) inhibitors (asthma/inflammation) and

-amyloid peptide inhibitors (Alzheimer's disease).[1] Its structural utility lies in the benzothiophene core, which acts as a lipophilic bioisostere for indole and naphthalene rings, while the 5-chloro substituent enhances metabolic stability and membrane permeability.[1]

Unlike its thiophene analogs (used in Rivaroxaban), this bicyclic intermediate provides the steric bulk required for hydrophobic pocket binding in enzymes like 5-LO and

-secretase.[1]

Chemical Profile Table

Property	Specification
Chemical Name	5-Chlorobenzothiophene-2-acetic acid
CAS Number	23799-65-7
Molecular Formula	
Molecular Weight	226.68 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	189–190 °C (lit.) ^{[1][2][3]}
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa	~4.2 (Carboxylic acid moiety)
Key Impurities	5-Chlorobenzothiophene (decarboxylation product); 5-Chloro-3-isomer

Part 2: Synthetic Utility & Mechanism

The versatility of **5-Chlorobenzothiophene-2-acetic acid** stems from its dual reactivity:

- **Carboxylic Acid Tail:** Amenable to esterification, amidation, and decarboxylative functionalization.
- **-Methylene Position:** The benzylic-like position at C2 allows for radical halogenation and subsequent nucleophilic substitution, enabling the synthesis of unnatural amino acids.^[1]

Key Application Pathways

- **Pathway A (Alzheimer's Research):** Conversion into

-amino acids.^[1] The intermediate is transformed into methyl 2-amino-2-(5-chlorobenzothiophen-2-yl)acetate, a critical fragment for peptide-based

-amyloid inhibitors.^[1]

- Pathway B (Inflammation): Synthesis of Zileuton analogs.[1] The acid is converted to N-hydroxyurea derivatives which chelate the iron active site of 5-lipoxygenase.[1]

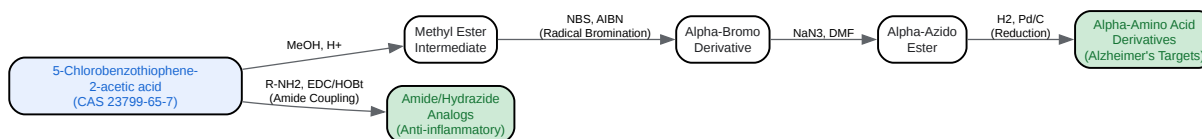


Fig 1. Synthetic Diversification of 5-Chlorobenzothiophene-2-acetic acid

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Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-2-(5-chlorobenzothiophen-2-yl)acetate

Target: Creating the pharmacophore for neuroprotective peptide mimetics.[1]

Prerequisites:

- Starting Material: **5-Chlorobenzothiophene-2-acetic acid** (CAS 23799-65-7).[1][2][4]
- Safety: Work in a fume hood. Azides are potentially explosive; use a blast shield.

Step 1: Esterification

- Dissolve 10.0 g (44 mmol) of **5-Chlorobenzothiophene-2-acetic acid** in 100 mL of anhydrous Methanol (MeOH).
- Add 0.5 mL of concentrated Sulfuric Acid () dropwise.
- Reflux the mixture for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The acid spot (

) should disappear, replaced by the ester (

).[1]

- Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated and brine. Dry over and evaporate to yield the Methyl Ester (Yield: >95%).[1]

Step 2: Radical Bromination (

-Functionalization)

- Dissolve the Methyl Ester (10.0 g) in 150 mL of or Benzotrifluoride (greener alternative).
- Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.1 eq).[1]
- Heat to reflux under Nitrogen for 2–3 hours.
 - Critical Control Point: Ensure strictly anhydrous conditions to prevent hydrolysis.
- Cool to 0°C, filter off the succinimide precipitate.
- Concentrate the filtrate to obtain the crude -bromo ester.[1] Use immediately (unstable).

Step 3: Azidation and Reduction[1]

- Dissolve the crude bromo-ester in DMF (50 mL).
- Add Sodium Azide () (1.2 eq) carefully at 0°C. Stir at room temperature for 3 hours.
- Perform an aqueous workup (extract with

) to isolate the

-azido ester.[1]

- Reduction: Dissolve the azide in MeOH. Hydrogenate using 10% Pd/C (catalytic) under balloon pressure for 12 hours.
 - Note: The 5-Cl group is stable under mild hydrogenation, but avoid high pressure/temperature to prevent dechlorination.[1]
- Filter through Celite and concentrate. Purify via column chromatography () to yield the -Amino Ester.

Protocol 2: Quality Control & Impurity Profiling

To ensure pharmaceutical grade quality, the following HPLC method is recommended for incoming raw material verification.

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm (thiophene absorption) and 280 nm.[1]

Acceptance Criteria:

- Purity:

by area.[5]

- 5-Chlorobenzothiophene (Decarboxylated Impurity):

.[1][5]

- Water Content (Karl Fischer):

.[1]

Part 4: Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
- Handling: Avoid dust formation.[6][7] The compound is an organic acid; contact with strong bases will generate heat.
- Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in amber vials).[1]

References

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 - Citation Context: Verification of chemical structure and physical properties.[3][10]

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